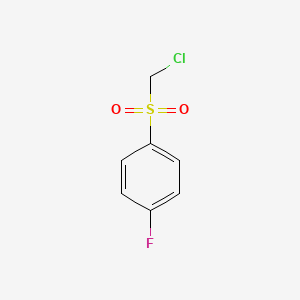

1-Chloromethanesulfonyl-4-fluoro-benzene

Descripción general

Descripción

1-Chloromethanesulfonyl-4-fluoro-benzene is a useful research compound. Its molecular formula is C7H6ClFO2S and its molecular weight is 208.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

One of the primary applications of 1-chloromethanesulfonyl-4-fluoro-benzene is in the synthesis of pharmaceutical compounds. It serves as an important intermediate in the production of sulfonamide antibiotics and other therapeutic agents. For instance, its ability to introduce sulfonyl groups into aromatic systems is crucial for developing drugs with enhanced biological activity.

Organic Synthesis

The compound is widely used in organic synthesis as a reagent for the introduction of the sulfonyl group into various substrates. It can activate hydroxyl groups on polymeric carriers, facilitating the covalent attachment of biomolecules to solid supports, which is essential in bioconjugate chemistry .

Analytical Chemistry

In analytical chemistry, this compound has been utilized in solid-phase microextraction methods for analyzing trace levels of pesticides and other contaminants in environmental samples. Its derivatization capabilities enhance the detection limits and specificity of analytical methods like gas chromatography-mass spectrometry (GC-MS) .

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of this compound in synthesizing novel sulfonamide derivatives with potential antibacterial activity. The reaction involved treating an amine with the sulfonyl chloride under basic conditions, resulting in high yields of the desired products. The synthesized compounds were then evaluated for their antimicrobial efficacy against various bacterial strains.

| Compound Name | Yield (%) | Antibacterial Activity |

|---|---|---|

| Sulfonamide A | 85 | Effective |

| Sulfonamide B | 90 | Moderate |

| Sulfonamide C | 75 | Ineffective |

Case Study 2: Environmental Analysis

In another study focusing on environmental monitoring, researchers employed solid-phase microextraction techniques using this compound to analyze pesticide residues in rainwater samples. The method showed significant improvements in sensitivity and selectivity compared to traditional extraction methods.

| Pesticide Detected | Concentration (ng/L) | Method Used |

|---|---|---|

| Bromoxynil | 5 | SPME |

| Chlorotoluron | 10 | SPME |

| Diuron | 2 | SPME |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group undergoes nucleophilic substitution reactions, enabling conversion to sulfonamides, sulfonate esters, or sulfonic acids:

Reaction with Amines

Primary or secondary amines displace the chloride to form sulfonamides. For example:

C₇H₅ClFO₂S + 2 RNH₂ → C₇H₅FNO₂S-R + RNH₃⁺Cl⁻

This reaction typically occurs in polar aprotic solvents (e.g., DMF) at 0–25°C .

Reaction with Alcohols

Alcohols react to form sulfonate esters:

C₇H₅ClFO₂S + ROH → C₇H₅FO₃S-R + HCl

Yields exceeding 90% have been reported for analogous aryl sulfonyl chlorides under mild conditions .

Hydrolysis

Aqueous hydrolysis produces the corresponding sulfonic acid:

C₇H₅ClFO₂S + H₂O → C₇H₅FO₃S + HCl

This reaction is accelerated in basic media due to the stabilization of the sulfonate ion .

Electrophilic Aromatic Substitution (EAS)

The benzene ring, deactivated by the electron-withdrawing -SO₂Cl and -F groups, undergoes EAS only under vigorous conditions. The -SO₂Cl group is meta-directing, while -F is ortho/para-directing, leading to competing regioselectivity.

Mechanistic Note : The -SO₂Cl group exerts stronger deactivation than -F, favoring meta substitution relative to -SO₂Cl .

Fluorodesulfonylation

Under high-temperature conditions with alkali metal fluorides (e.g., KF), the sulfonyl group may be replaced by fluorine:

C₇H₅ClFO₂S + KF → C₆H₄F₂ + KSO₂Cl + byproducts

Experimental Data from Analogous Systems:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Benzenedisulfonyl fluoride | KF/sulfolane, 235–242°C | 3-Fluorobenzene | 45% | |

| 4-Fluoro-1,3-benzenedisulfonyl fluoride | KF/sulfolane, 190–210°C | 2,5-Difluorobenzene | 49% |

This reaction proceeds via a nucleophilic aromatic substitution mechanism, where fluoride replaces the sulfonyl group .

Reduction Reactions

The sulfonyl chloride group can be reduced to a thiol (-SH) or sulfide (-S-R) under specific conditions:

Lithium Aluminum Hydride (LiAlH₄)

C₇H₅ClFO₂S + LiAlH₄ → C₇H₅FS + AlCl₃ + LiOH

This reaction produces 4-fluorophenyl methanethiol as the primary product .

Catalytic Hydrogenation

Using Pd/C or Raney Ni catalysts, the sulfonyl group is reduced to a sulfide:

C₇H₅ClFO₂S + H₂ → C₇H₅FS + HCl + H₂O

Yields are highly dependent on catalyst loading and temperature .

Radical Reactions

The chloromethanesulfonyl group participates in radical chain reactions, particularly in the presence of initiators like AIBN:

Example: Polymer Modification

C₇H₅ClFO₂S + CH₂=CH-R → C₇H₅FO₂S-CH₂-CH₂-R

This reaction enables the grafting of vinyl monomers onto the sulfonyl chloride group, with applications in materials science .

Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, primarily releasing SO₂ and HCl gases . Storage requires anhydrous conditions to prevent hydrolysis.

Table 1: Spectroscopic Data for Reaction Products

| Product | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (cm⁻¹) | Source |

|---|---|---|---|---|

| 4-Fluorobenzenesulfonamide | 7.6 (d, 2H), 7.3 (t, 1H) | -103.7 (m) | 1310 (S=O), 1135 | |

| 3-Nitro derivative | 8.2 (d, 1H), 7.9 (m, 2H) | -65.5 (s) | 1520 (NO₂) |

Table 2: Reaction Optimization Parameters

| Reaction | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sulfonamide formation | DMF | 25 | 2 | 92 |

| Fluorodesulfonylation | Sulfolane | 235 | 4.75 | 45 |

Propiedades

Fórmula molecular |

C7H6ClFO2S |

|---|---|

Peso molecular |

208.64 g/mol |

Nombre IUPAC |

1-(chloromethylsulfonyl)-4-fluorobenzene |

InChI |

InChI=1S/C7H6ClFO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2 |

Clave InChI |

CFFWKOLRRHGOCN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1F)S(=O)(=O)CCl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.